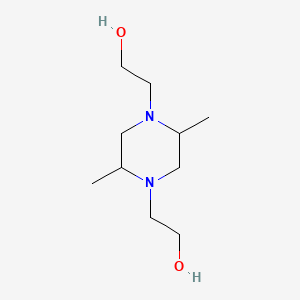

2,5-Dimethylpiperazine-1,4-diethanol

Description

Properties

IUPAC Name |

2-[4-(2-hydroxyethyl)-2,5-dimethylpiperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2/c1-9-7-12(4-6-14)10(2)8-11(9)3-5-13/h9-10,13-14H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVURKMSVSTUWJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(CN1CCO)C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10968243 | |

| Record name | 2,2'-(2,5-Dimethylpiperazine-1,4-diyl)di(ethan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10968243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53503-86-9 | |

| Record name | 2,5-Dimethyl-1,4-piperazinediethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53503-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethylpiperazine-1,4-diethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053503869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC93264 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93264 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-(2,5-Dimethylpiperazine-1,4-diyl)di(ethan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10968243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethylpiperazine-1,4-diethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.245 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,5 Dimethylpiperazine 1,4 Diethanol and Its Precursors

Historical Development of Piperazine (B1678402) and Methylated Piperazine Synthesis

The piperazine ring is a ubiquitous scaffold in pharmaceuticals and industrial chemicals, leading to extensive research into its synthesis. epo.org Historically, piperazine was prepared by the ammoniation of 1,2-dichloroethane or ethanolamine. hacettepe.edu.tr These methods, while effective for the parent piperazine, often result in a mixture of linear and cyclic products. hacettepe.edu.tr

Catalytic Routes to Substituted Piperazines

Modern synthetic efforts have focused on catalytic methods to improve efficiency, selectivity, and atom economy. A variety of catalytic systems have been developed for the synthesis of substituted piperazines. One notable method involves the catalytic reductive cyclization of dioximes using heterogeneous catalysts like palladium on charcoal (Pd/C) or Raney nickel. nih.gov This approach allows for the construction of the piperazine ring from acyclic precursors under hydrogenation conditions. nih.gov

Another significant advancement is the condensation of amino alcohols. For instance, 2,5-dimethylpiperazine (B91223) can be synthesized from 2-aminopropanol-1 using a Raney nickel catalyst in the presence of hydrogen at elevated temperature and pressure. google.com This method provides a direct route to the desired methylated piperazine core. google.com The reaction conditions, such as temperature, can influence the ratio of cis and trans isomers produced. google.com

Table 1: Catalytic Methods for Substituted Piperazine Synthesis

| Precursor(s) | Catalyst | Key Conditions | Product | Reference |

|---|---|---|---|---|

| Dioximes | 5%-Pd/C | 40 bar H₂, 50 °C, Methanol | Boc-protected piperazines | nih.gov |

| 2-Aminopropanol-1 | Raney Nickel | 750-2000 psi H₂, 140-220 °C | 2,5-Dimethylpiperazine (cis/trans mixture) | google.com |

Stereoselective Synthesis of 2,5-Dimethylpiperazine Isomers (cis and trans)

The stereochemistry of the 2,5-dimethylpiperazine precursor is crucial as it dictates the spatial arrangement of the methyl groups in the final diethanol product. Both cis and trans isomers of 2,5-dimethylpiperazine can be synthesized through stereoselective methods.

The formation of piperazine-2,5-diones (diketopiperazines) from amino acid esters is a well-established method that can be controlled to favor a particular stereoisomer. The self-condensation of DL-amino acid esters, for example, initially favors the formation of the cis-diketopiperazine, with the cis:trans ratio decreasing over time. rsc.org This is attributed to the faster cyclization rate of the cis-dipeptide ester intermediate. rsc.org Subsequent reduction of the separated diketopiperazine isomers yields the corresponding cis- or trans-2,5-dimethylpiperazine.

A diastereoselective synthesis of trans-2,5-disubstituted piperazines can be achieved through an iodine-mediated 6-exotrig cyclization of intermediates derived from amino acids. nih.gov This method provides high yields of the trans isomer. nih.gov

Table 2: Comparison of Synthetic Methods for 2,5-Dimethylpiperazine Isomers

| Method | Starting Material | Key Reagents/Conditions | Predominant Isomer | Reference |

|---|---|---|---|---|

| Diketopiperazine Reduction | DL-Amino acid esters | Self-condensation, then reduction | cis (initially) | rsc.org |

| Iodine-mediated Cyclization | Amino acid derivatives | I₂ | trans | nih.gov |

| Catalytic Condensation | 2-Aminopropanol-1 | Raney Nickel, H₂, controlled temperature | trans (at lower temps) | google.com |

Advanced Synthetic Approaches to 2,5-Dimethylpiperazine-1,4-diethanol

Once the desired isomer of 2,5-dimethylpiperazine is obtained, the final step is the introduction of the two hydroxyethyl groups onto the nitrogen atoms.

N-Alkylation Strategies for Diethanol Functionalization

The most common method for the synthesis of N,N'-bis(2-hydroxyethyl)piperazines is the N-alkylation of the piperazine ring. This can be achieved through reaction with either ethylene oxide or a 2-haloethanol, such as 2-chloroethanol.

The reaction with ethylene oxide is an efficient method for introducing the hydroxyethyl group. ufl.edu This reaction is typically carried out in a suitable solvent, such as ethanol (B145695). ufl.edu The reaction of 2-methylpiperazine with ethylene oxide has been reported to produce 4-(2-Hydroxyethyl)-2-methylpiperazine, and by extension, this method can be applied to both nitrogen atoms of 2,5-dimethylpiperazine to yield the diethanol derivative. ufl.edu

Alternatively, the use of 2-chloroethanol provides another route to the diethanol derivative. epo.org This reaction typically involves the condensation of the piperazine with 2-chloroethanol, often in the presence of a base to neutralize the hydrochloric acid formed as a byproduct. epo.org

A process for the preparation of N,N'-bis-(2-hydroxy-ethyl)-piperazine from diethanolamine and oxamide has also been described, offering an alternative route that avoids the direct use of ethylene oxide or 2-chloroethanol with the pre-formed piperazine ring. epo.org

Targeted Synthesis for Stereochemical Control of Hydroxyethyl Moieties

The synthesis of specific stereoisomers of this compound, where the orientation of the hydroxyethyl groups relative to the methyl groups is controlled, requires starting with a stereochemically pure isomer of 2,5-dimethylpiperazine. The N-alkylation reaction itself does not typically induce changes in the stereochemistry at the carbon atoms of the piperazine ring.

For example, starting with pure trans-2,5-dimethylpiperazine and reacting it with ethylene oxide would be expected to yield trans-2,5-dimethylpiperazine-1,4-diethanol. Similarly, using the cis isomer of the precursor would lead to the cis product. The chair conformation of the piperazine ring in the trans isomer places the methyl groups in equatorial positions, which is the more stable conformation. nih.gov The subsequent addition of the hydroxyethyl groups would occur on the nitrogen atoms without affecting this core stereochemistry.

While methods for the diastereoselective alkylation of piperazine derivatives are known, specific studies focusing on controlling the stereochemistry of the hydroxyethyl groups in relation to the existing chiral centers in 2,5-dimethylpiperazine during N-alkylation are not extensively reported. The primary control of the final product's stereochemistry remains at the synthesis of the 2,5-dimethylpiperazine precursor.

Derivatization Strategies and Analogue Synthesis

This compound, with its two primary alcohol functional groups, is a versatile building block for further chemical modifications, particularly in polymer chemistry.

The hydroxyl groups can readily undergo esterification or urethane (B1682113) formation reactions. This makes this compound a useful monomer for the synthesis of polyesters and polyurethanes. mdpi.comresearchgate.net

When used as a diol in polyester synthesis, it can be reacted with dicarboxylic acids or their derivatives to form polyesters with the piperazine ring incorporated into the polymer backbone. mdpi.com The presence of the piperazine ring can impart unique properties to the resulting polyester, such as altered thermal stability, solubility, and mechanical properties, compared to traditional polyesters. mdpi.comresearchgate.net

In the synthesis of polyurethanes, this compound can act as a chain extender or be incorporated into the soft segment. Its reaction with diisocyanates leads to the formation of polyurethane chains containing the piperazine moiety. researchgate.netdergipark.org.tr The structure of the piperazine unit, including the stereochemistry of the methyl groups, can influence the packing of the polymer chains and, consequently, the final properties of the polyurethane material. dergipark.org.tr

The synthesis of other derivatives can be achieved through reactions of the hydroxyl groups. For instance, reaction with epibromohydrin can be used to introduce further functional groups. nih.gov Additionally, the piperazine nitrogens, while sterically hindered, may still exhibit basic properties and could be quaternized or participate in other reactions under specific conditions.

Formation of Quaternary Ammonium Derivatives

Quaternary ammonium compounds (QACs) are a class of molecules characterized by a central nitrogen atom bonded to four organic groups, resulting in a permanent positive charge. nih.gov This structure imparts unique properties, making them relevant across various chemical applications. nih.gov In the context of piperazine derivatives, the tertiary nitrogen atoms within the ring can be alkylated to form bis-quaternary ammonium salts.

A general method for this transformation involves the reaction of the diamine with an alkylating agent such as an organic dihalide or epichlorohydrin. google.com For instance, a diamine can be reacted with epichlorohydrin in the presence of an acid. The reaction mixture is heated to facilitate the quaternization process. The molar ratio of the reactants is a critical parameter that can influence the molecular weight and properties of the final polymeric product. google.com

Table 1: Synthesis of a Polyhydantoin Quaternary Ammonium Compound via Epichlorohydrin

| PHQ Designation | Epichlorohydrin/Amine Molar Ratio | Resulting Molecular Weight (MW) |

| IV (A) | 1.05 | 13,300 |

| IV (B) | 0.95 | 23,800 |

| IV (C) | 1.00 | 24,600 |

This table presents data on the synthesis of polyhydantoin quaternary (PHQ) compounds, illustrating how the molar ratio of epichlorohydrin to a hydantoin diamine precursor affects the molecular weight of the resulting polymer. google.com

Another approach involves reacting the diamine with dihalides like 1,4-diiodobutane in an aqueous solution, with heat applied to drive the reaction to completion. google.com The synthesis of specific quaternary ammonium salts can also be achieved through anion-exchange reactions, which provide a pathway to a diverse range of compounds. mdpi.com

Synthesis of N-Protected and Functionalized Derivatives

In the multi-step synthesis of complex piperazine derivatives, it is often necessary to temporarily block the reactivity of the nitrogen atoms within the ring. This is achieved through the use of N-protecting groups, which prevent the nitrogens from participating in unintended side reactions and allow for chemical modifications at other positions of the molecule. nih.gov

Commonly used protecting groups for piperazines include tert-butyloxycarbonyl (Boc) and carboxybenzyl (Cbz). nih.gov The selection of a protecting group is crucial, as it must be stable under certain reaction conditions and easily removable under others. For example, the Boc group can be removed, or "unmasked," using trifluoroacetic acid (TFA) to liberate the nucleophilic amino group for subsequent reactions, such as an aza-Michael cyclization. nih.gov Other protecting groups like tosyl, formyl, and benzoyl are also utilized in piperazine synthesis. google.com The strategy of asymmetric lithiation-trapping of an N-Boc protected piperazine is a modern method for creating specific enantiopure α-substituted piperazines. researchgate.net

Table 2: Common N-Protecting Groups for Piperazine Synthesis

| Protecting Group | Abbreviation | Common Reagent for Addition | Common Reagent for Removal |

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Trifluoroacetic Acid (TFA) |

| Carboxybenzyl | Cbz | Benzyl chloroformate | H₂/Pd (Hydrogenolysis) |

| Tosyl | Ts | Tosyl chloride (TsCl) | Strong Acid |

| Formyl | Ethyl Formate | Acid or Base Hydrolysis | |

| Benzoyl | Bz | Benzoyl chloride | Acid or Base Hydrolysis |

This table summarizes key N-protecting groups used in the synthesis of piperazine derivatives, along with typical reagents for their installation and subsequent removal. nih.govgoogle.comresearchgate.net

Heterocyclic Ring Formation and Condensation Reactions from Precursors

The construction of the core 2,5-dimethylpiperazine ring is a critical step that can be achieved through various condensation and cyclization reactions starting from acyclic precursors. A prominent method involves the catalytic cyclization of 2-aminopropanol-1. google.com In this process, two molecules of 2-aminopropanol-1 are condensed to form the six-membered heterocyclic ring. The reaction is typically carried out in the presence of a Raney nickel catalyst and hydrogen gas at elevated temperatures and pressures. google.com This method can achieve high conversion rates of the starting alkanolamine into the desired 2,5-dimethylpiperazine product, which is obtained as a mixture of its cis and trans isomers. google.com

Table 3: Reaction Conditions for the Synthesis of 2,5-Dimethylpiperazine from 2-Aminopropanol-1

| Parameter | Value / Condition |

| Precursor | 2-Aminopropanol-1 |

| Catalyst | Raney Nickel |

| Atmosphere | Hydrogen |

| Pressure | 750 - 2,000 psi |

| Temperature | 140 - 220 °C |

| Reaction Time | 4 - 8 hours |

| Conversion Rate | ~64.5% |

This table details the specific conditions for the industrial synthesis of 2,5-dimethylpiperazine via the cyclization of 2-aminopropanol-1, as described in patent literature. google.com

Modern synthetic organic chemistry offers alternative routes to the piperazine skeleton. Palladium-catalyzed cyclization reactions provide a modular approach for creating highly substituted piperazines with significant regio- and stereochemical control. organic-chemistry.org Another key strategy is the aza-Michael reaction, a base-promoted cyclization that can efficiently generate the piperazine ring. nih.gov Furthermore, condensation reactions, such as reacting diethanolamine with urea, have been used to synthesize the related N,N'-diethanol piperazine, demonstrating a different pathway for forming the piperazine ring system. google.com

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to understanding the chemical structure and bonding within a molecule. For 2,5-Dimethylpiperazine-1,4-diethanol, these techniques would provide critical insights into the arrangement of its atoms and functional groups.

NMR spectroscopy is an essential tool for determining the precise connectivity and stereochemistry of a molecule. By analyzing the chemical shifts and coupling constants in ¹H and ¹³C NMR spectra, the relative orientation of the methyl and diethanol groups on the piperazine (B1678402) ring could be established. However, no specific NMR data for this compound has been reported.

Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. For this compound, these spectra would confirm the presence of C-N, C-O, O-H, and C-H bonds. While general vibrational modes for piperazine derivatives are known, specific spectral data and detailed band assignments for the title compound are absent from the literature.

Mass spectrometry is employed to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. The analysis of the mass spectrum of this compound would reveal its molecular ion peak and characteristic fragment ions, aiding in the confirmation of its structure. Unfortunately, no such mass spectral data is currently available.

Solid-State Structural Investigations

The study of a compound in its solid state provides definitive information about its molecular geometry and how molecules interact with each other in a crystal lattice.

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. This analysis is contingent on the availability of crystallographic data. Without a crystal structure for this compound, it is not possible to perform a Hirshfeld analysis to investigate its specific hydrogen bonding and other non-covalent interactions.

Conformational Dynamics of the Piperazine Ring System

The six-membered piperazine ring, a central feature of this compound, is not planar. Instead, it adopts a puckered conformation to alleviate internal strain, analogous to the well-studied cyclohexane ring. The most stable and predominant conformation for the piperazine ring system is the "chair" form. This arrangement minimizes both angle strain, by maintaining tetrahedral bond angles around the carbon and nitrogen atoms, and torsional strain, by staggering the substituents on adjacent atoms.

For this compound, the key substituents are the two methyl groups at the C2 and C5 positions and the two diethanol groups at the N1 and N4 positions. To achieve maximum thermodynamic stability, bulky substituents preferentially occupy the more spacious equatorial positions. This orientation minimizes steric hindrance, particularly the unfavorable 1,3-diaxial interactions that would occur if large groups were positioned axially on the same side of the ring.

Crystallographic studies of closely related trans-2,5-dimethylpiperazine derivatives consistently confirm that the piperazine ring adopts a chair conformation where the methyl groups reside in equatorial positions nih.govnih.gov. This arrangement is the most energetically favorable, as placing the methyl groups in axial positions would lead to significant steric clash with other axial atoms.

While specific crystallographic data for this compound is not available, detailed structural analysis of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate provides valuable insight into the geometry of the core ring structure nih.gov. In the dication of this salt, the piperazine ring is in a distinct chair conformation with the methyl groups in equatorial sites nih.gov. The geometry of this ring is defined by specific puckering parameters, bond lengths, and angles. It is reasonable to infer that the neutral this compound molecule will adopt a very similar chair conformation for its piperazine core, with both the methyl and the N-diethanol substituents occupying equatorial positions to minimize steric strain.

The expected conformational arrangement places the two methyl groups and the two N-(2-hydroxyethyl) groups in equatorial orientations, leading to the most stable steric arrangement. This diequatorial positioning of the bulky substituents on the nitrogen atoms is also observed in other N,N'-disubstituted piperazine structures iucr.org.

Below are tables detailing the expected geometric parameters for the piperazine ring of this compound, based on the data from the closely related trans-2,5-dimethylpiperazine-1,4-diium cation nih.gov.

Table 1: Puckering Parameters for the Piperazine Ring

| Parameter | Value | Description |

| Q | 0.2770 Å | Total puckering amplitude, indicating the degree of deviation from planarity. |

| θ | 90° | A polar angle defining the shape of the pucker. |

| φ | 142° | A phase angle defining the location of the pucker. |

Data inferred from the crystal structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate nih.gov.

Table 2: Selected Bond Lengths and Angles for the Piperazine Ring

| Measurement | Type | Range |

| Bond Length | N-C | 1.484 – 1.514 Å |

| Bond Length | C-C | 1.484 – 1.514 Å |

| Bond Angle | N-C-C | 108.68 – 112.80° |

| Bond Angle | C-N-C | 108.68 – 112.80° |

Data inferred from the crystal structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate nih.gov.

Reaction Mechanisms and Chemical Transformations

Reactivity Patterns of Piperazine (B1678402) Nitrogens and Hydroxyl Groups

The reactivity of 2,5-Dimethylpiperazine-1,4-diethanol is a composite of the nucleophilic and basic nature of the piperazine nitrogens and the nucleophilic character of the terminal hydroxyl groups. The presence of methyl groups on the piperazine ring and the hydroxyethyl chains extending from the nitrogen atoms introduces steric and electronic effects that modulate this reactivity.

Piperazine Nitrogens: The nitrogen atoms in the piperazine ring are tertiary amines, possessing lone pairs of electrons that make them nucleophilic and basic. However, the presence of the bulky 2,5-dimethyl and 1,4-diethanol substituents creates significant steric hindrance around these nitrogen atoms. This steric congestion can impede the approach of electrophiles, thereby reducing the rate of reactions such as alkylation and acylation compared to unsubstituted piperazine. Electronically, the alkyl groups (methyl and hydroxyethyl) are electron-donating, which increases the electron density on the nitrogen atoms and enhances their basicity. This increased basicity can, in turn, influence their reactivity in acid-base reactions and as catalysts.

Hydroxyl Groups: The terminal primary hydroxyl groups on the diethanol side chains exhibit typical alcohol reactivity. They can act as nucleophiles in reactions such as esterification, etherification, and urethane (B1682113) formation. The proximity of the piperazine nitrogen can influence the reactivity of these hydroxyl groups. Intramolecular hydrogen bonding between the nitrogen and the hydroxyl hydrogen could potentially decrease the nucleophilicity of the hydroxyl group. Conversely, the nitrogen could act as a proton acceptor, increasing the alkoxide character of the hydroxyl group under basic conditions and enhancing its nucleophilicity.

The interplay between these functional groups allows for a range of chemical transformations. For instance, the hydroxyl groups can react with isocyanates to form polyurethanes, while the piperazine nitrogens can participate in acid-catalyzed reactions or act as curing agents in epoxy resins. The relative reactivity of the nitrogens versus the hydroxyl groups will be highly dependent on the specific reaction conditions, such as pH, temperature, and the nature of the reacting species.

Cyclization and Polymerization Mechanisms Involving this compound

The bifunctional nature of this compound, possessing two hydroxyl groups, makes it a suitable monomer for step-growth polymerization. Additionally, the potential for intramolecular reactions can lead to cyclization under certain conditions.

Polymerization: this compound can act as a diol monomer in the synthesis of various polymers. A prominent example is the formation of polyurethanes through the reaction of its hydroxyl groups with diisocyanates bhu.ac.inmdpi.com. The reaction proceeds via a polyaddition mechanism where the nucleophilic hydroxyl group attacks the electrophilic carbon of the isocyanate group, leading to the formation of a urethane linkage. The resulting polyurethane would incorporate the 2,5-dimethylpiperazine (B91223) moiety into its backbone, potentially imparting unique properties such as thermal stability and basicity to the polymer.

The general mechanism for polyurethane formation is as follows:

Initiation: The hydroxyl group of this compound attacks the isocyanate group of a diisocyanate monomer.

Propagation: The newly formed species, which still contains a reactive isocyanate or hydroxyl group, reacts with another monomer, leading to chain growth.

Termination: The reaction proceeds until all monomers are consumed, resulting in a high molecular weight polyurethane.

The structure of the resulting polymer can be tailored by the choice of the diisocyanate comonomer.

Cyclization: While less common for this specific molecule, intramolecular cyclization could potentially occur under specific conditions. For instance, dehydration of one of the hydroxyethyl side chains could lead to the formation of a vinyl group, which could then undergo further reactions. However, given the flexibility of the side chains, intermolecular reactions leading to polymerization are generally more favored. More complex cyclization reactions, such as a Dieckmann-type cyclization, would require the presence of suitable activating groups, which are not present in the parent molecule researchgate.net.

Degradation Pathways and Chemical Stability in Diverse Environments

The chemical stability of this compound is a critical factor in its practical applications. Like other alkanolamines, it is susceptible to degradation under thermal and oxidative stress. The degradation pathways often involve complex radical and nucleophilic substitution reactions, leading to the formation of a variety of smaller molecules.

Oxidative Degradation: In the presence of oxygen, especially at elevated temperatures and in the presence of metal ions which can act as catalysts, this compound can undergo oxidative degradation. The initial steps are believed to involve the formation of radicals ntnu.nooup.com. Hydrogen abstraction can occur at several sites, including the carbon atoms alpha to the nitrogen or oxygen atoms, or from the hydroxyl group itself.

A plausible oxidative degradation pathway could be initiated by the formation of an aminyl radical on one of the piperazine nitrogens. This radical can then undergo a series of reactions, including:

Hydrogen abstraction: The radical can abstract a hydrogen atom from another molecule, propagating the radical chain reaction.

Reaction with oxygen: The radical can react with molecular oxygen to form a peroxy radical, which can then lead to the formation of hydroperoxides and subsequently aldehydes, ketones, and carboxylic acids upon decomposition.

Fragmentation: Carbon-carbon and carbon-nitrogen bond cleavage can occur, leading to the formation of smaller molecules. For instance, cleavage of the C-C bond in the hydroxyethyl side chain could lead to the formation of formaldehyde.

Thermal Degradation: In the absence of oxygen, at elevated temperatures, this compound can undergo thermal degradation. The mechanisms are often driven by nucleophilic substitution reactions. For piperazine and its derivatives, a common degradation pathway involves the nucleophilic attack of a nitrogen atom from one molecule onto a carbon atom of another molecule, leading to ring opening and the formation of oligomers and other degradation products researchgate.netresearchgate.net.

For this compound, a possible thermal degradation mechanism could involve the intramolecular nucleophilic attack of a hydroxyl group on a carbon atom of the piperazine ring, leading to the formation of a cyclic ether. However, intermolecular reactions are also likely, where the hydroxyl group of one molecule attacks a carbon atom in a neighboring molecule. The presence of the methyl groups on the piperazine ring may influence the stability of the ring and the susceptibility to nucleophilic attack.

The following table summarizes the key factors influencing the degradation of this compound.

| Factor | Effect on Degradation | Mechanism |

|---|---|---|

| Temperature | Increases degradation rate | Provides activation energy for bond cleavage and radical formation. |

| Oxygen | Promotes oxidative degradation | Initiates and propagates radical chain reactions. |

| Metal Ions (e.g., Fe, Cu) | Catalyze oxidative degradation | Facilitate the formation of reactive oxygen species. |

| pH | Can influence degradation pathways | Affects the protonation state of the amine and the stability of intermediates. |

The identification and quantification of degradation products are crucial for understanding the degradation mechanisms and assessing the environmental impact of this compound. Due to the complexity of the degradation mixtures, advanced analytical techniques are required.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile degradation products. The sample is first separated based on the boiling points and polarities of its components in the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison with spectral libraries. For the analysis of polar degradation products, derivatization may be necessary to increase their volatility.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is well-suited for the analysis of non-volatile, polar, and thermally labile degradation products that are not amenable to GC-MS analysis. The separation is achieved by liquid chromatography, and the mass spectrometer provides molecular weight and structural information. Tandem mass spectrometry (MS/MS) can be used to further elucidate the structure of unknown degradation products by inducing fragmentation of a selected parent ion nih.govacs.org.

Commonly identified degradation products from similar alkanolamines include smaller amines, aldehydes, carboxylic acids, and cyclic compounds nih.gov. For this compound, one might expect to find degradation products such as:

Piperazine and its derivatives: Resulting from the cleavage of the hydroxyethyl side chains.

Formaldehyde and acetaldehyde: From the oxidation of the hydroxyethyl groups.

Formic acid and acetic acid: Further oxidation products of aldehydes.

Smaller amines: Such as methylamine and ethylamine, from the fragmentation of the piperazine ring.

Cyclic ethers and lactams: From intramolecular cyclization reactions.

The following table provides an overview of advanced analytical techniques used for the identification of degradation products.

| Technique | Principle | Applicable Degradation Products | Advantages |

|---|---|---|---|

| GC-MS | Separation by boiling point, identification by mass spectrum. | Volatile and semi-volatile compounds. | High separation efficiency, extensive spectral libraries for identification. |

| LC-MS/MS | Separation by polarity, identification by mass and fragmentation pattern. | Non-volatile, polar, and thermally labile compounds. | Applicable to a wide range of compounds, provides detailed structural information. |

| NMR Spectroscopy | Provides information on the chemical environment of atomic nuclei. | Major degradation products. | Provides unambiguous structural elucidation of unknown compounds. |

| FTIR Spectroscopy | Identifies functional groups based on infrared absorption. | Provides general information about the types of degradation products formed. | Rapid and non-destructive. |

Coordination Chemistry and Metal Complexation

2,5-Dimethylpiperazine-1,4-diethanol as a Multidentate Ligand

This compound is a versatile multidentate ligand, capable of coordinating to metal centers through its two tertiary amine nitrogen atoms within the piperazine (B1678402) ring and the two oxygen atoms of the ethanol (B145695) side chains. This N,N,O,O-coordination motif allows it to act as a tetradentate chelating agent, forming stable complexes with a variety of metal ions. The flexibility of the ethanol arms and the inherent chair conformation of the piperazine ring enable the ligand to adapt to the preferred coordination geometry of different metals.

The presence of both nitrogen and oxygen donor atoms classifies it as a mixed-donor ligand, which can lead to interesting electronic properties and reactivity in the resulting metal complexes. Piperazine derivatives are well-established as building blocks in coordination chemistry, capable of forming both mononuclear and binuclear complexes. researchgate.net The specific arrangement of donor atoms in this compound makes it particularly suitable for creating stable, five- or six-membered chelate rings upon complexation with a metal ion.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using piperazine-based ligands is typically straightforward, involving the reaction of the ligand with a suitable metal salt in an appropriate solvent.

While detailed studies focusing exclusively on this compound are not extensively documented in publicly available literature, its coordination behavior can be inferred from structurally analogous ligands. For instance, ligands such as (2S,5R)-2,5-dimethyl-1,4-bis(pyridin-2-ylmethyl)piperazine, which also feature a 2,5-dimethylpiperazine (B91223) core but with pyridylmethyl arms, have been successfully used to synthesize and characterize transition metal complexes. nih.govresearchgate.net

The general synthetic method involves combining the ligand and a metal salt, such as a chloride or perchlorate (B79767) salt of copper, nickel, cobalt, or manganese, in a solvent like ethanol or methanol. ias.ac.in The resulting complexes can be isolated as crystalline solids upon slow evaporation of the solvent.

Characterization of these complexes relies on a suite of analytical techniques:

Spectroscopy (IR, UV-Vis): Infrared (IR) spectroscopy can confirm the coordination of the ligand by observing shifts in the vibrational frequencies of the O-H and C-N bonds. UV-Visible (UV-Vis) spectroscopy provides information about the electronic environment of the metal ion and can help elucidate the coordination geometry.

Elemental Analysis: This analysis confirms the stoichiometric ratio of metal to ligand in the complex. ias.ac.in

Below is a table summarizing typical crystallographic data for a related tetradentate piperazine ligand complex, illustrating the type of information obtained from characterization studies.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₈H₂₄N₄ |

| Molecular Weight | 296.41 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Unit Cell Dimensions (Å) | a = 9.4097, b = 9.2191, c = 18.7473 |

| Piperazine Conformation | Chair |

The hydroxyl groups of the this compound ligand are pivotal for directing the formation of extended supramolecular structures. These groups can act as hydrogen-bond donors, while the nitrogen and oxygen atoms can serve as acceptors. When complexed with metal ions, the resulting metal-ligand units can self-assemble into higher-order architectures through a network of hydrogen bonds.

Studies on related piperazine salts, such as trans-2,5-dimethylpiperazine-1,4-diium bis(perchlorate) dihydrate, demonstrate how the N-H groups of the piperazinium cation and water molecules form extensive hydrogen bonds with the perchlorate anions, creating a robust three-dimensional supramolecular network. nih.gov Similarly, the O-H groups in this compound complexes would facilitate the formation of O-H···X hydrogen bonds (where X is a counter-anion or a solvent molecule), linking the individual complex units into chains, layers, or 3D frameworks. This ability to form predictable, hydrogen-bonded assemblies is a key principle of crystal engineering and the design of functional materials.

Catalytic Applications of Metal-2,5-Dimethylpiperazine-1,4-diethanol Complexes

Metal complexes derived from piperazine-based ligands have shown significant promise in homogeneous catalysis. researchgate.net The combination of the metal center's inherent reactivity and the steric and electronic properties conferred by the ligand allows for the catalysis of a range of organic transformations. While specific catalytic data for this compound complexes is limited, the performance of closely related systems provides strong evidence of their potential. For example, various metal complexes with substituted piperazine ligands have been successfully employed as catalysts in reactions such as the Henry reaction, oxidation, and hydrogenation. ias.ac.inresearchgate.net

The table below summarizes catalytic activities observed for complexes with related amine- and piperazine-based ligands, highlighting the potential applications for complexes of this compound.

| Reaction Type | Metal Center | Ligand Type / Key Functionality | Observed Outcome |

|---|---|---|---|

| Henry Reaction | Cu(II), Co(II), Ni(II), Mn(II) | Carboximidate ligand from 5-amino-2-cyanopyridine | Good conversion (69–87%) to nitroalcohols. ias.ac.in |

| Aerobic Oxidation | Cu(II) | Tetradentate N/O Schiff base ligands | Highly selective oxidation of alcohols. researchgate.net |

| Transfer Hydrogenation | Iridium (Ir) | Pincer ligands | Effective for base-free reduction of ketones. researchgate.net |

| Diethylzinc Alkylation | Zinc (Zn) | Chiral N,N'-dimethyl-1,4-piperazines | Significant increase in reaction yield. researchgate.net |

The modular nature of the this compound ligand allows for fine-tuning of the catalytic properties. By altering the metal center or modifying the ligand structure, catalysts can be optimized for specific substrates and reaction conditions, making this class of compounds a fertile ground for future research in catalysis.

Applications in Advanced Materials Science

Role as a Monomer or Cross-linking Agent in Polymer Synthesis

The bifunctional nature of 2,5-Dimethylpiperazine-1,4-diethanol, possessing two hydroxyl (-OH) groups, allows it to act as a diol. This enables it to be incorporated into polymer backbones as a monomer or to serve as a cross-linking agent, creating connections between polymer chains.

Polyurethane and Polyurea Synthesis

In the synthesis of polyurethanes, diols are reacted with diisocyanates. The two ethanol (B145695) groups on this compound allow it to function as a chain extender or cross-linking agent. When used as a chain extender, it reacts with isocyanate groups to form urethane (B1682113) linkages, contributing to the hard segment of the polyurethane. This incorporation can influence the final properties of the polymer, such as hardness, thermal stability, and elasticity. The bulky, cyclic structure of the piperazine (B1678402) ring can impart rigidity and affect the morphology of the resulting polyurethane.

While direct academic literature on its use in polyurea synthesis is scarce, the fundamental chemistry allows for its potential application. Polyureas are typically formed by the reaction of diamines with diisocyanates. Although this compound is a diol, its tertiary amine nitrogens in the piperazine ring can have a catalytic effect on the isocyanate-water reaction (blowing reaction) or the isocyanate-polyol reaction, which is relevant in the production of polyurethane foams.

Polyamide Formation

Polyamides, such as nylon, are formed through the condensation reaction between a diamine and a dicarboxylic acid or its derivative. nih.gov The synthesis of conventional polyamides requires primary or secondary amine groups to react with acyl chlorides or carboxylic acids to form the characteristic amide bond. nih.govtandfonline.com Since this compound contains tertiary amines, it cannot directly participate as a diamine monomer in traditional polyamide formation.

However, its diol functionality opens a pathway for its inclusion in polyesteramides. In such polymers, the diol groups of this compound would react with dicarboxylic acids to form ester linkages, while a separate diamine monomer would react to form the amide linkages. Incorporating the piperazine structure into the polymer backbone in this manner could modify properties such as solubility, thermal characteristics, and affinity for dyes.

Catalytic Roles in Polymerization Processes

The tertiary amine groups in the piperazine ring of this compound allow it to function as a catalyst, particularly in reactions involving isocyanates.

Isocyanate Polymerization Catalysis

A patent for polyurethane foam production explicitly identifies this compound as a catalyst. researchgate.net In this role, it promotes the reaction between a polyol and a polyisocyanate to form the polyurethane matrix. researchgate.net Amine catalysts are known to activate the isocyanate group, making it more susceptible to nucleophilic attack by the hydroxyl groups of the polyol. They also influence the competing reaction between isocyanate and water, which generates carbon dioxide gas for foam expansion. The choice of catalyst is critical for controlling the reaction rates (gelling and blowing) to achieve a stable foam structure with desired mechanical properties. researchgate.net The use of this compound is noted in the production of low-density polyurethane foams with good mechanical properties for applications like automotive seating and furniture. researchgate.net

Table 1: Catalytic Application of this compound

| Application | Role of Compound | Reactants | Product | Key Benefit | Reference |

|---|

Structure-Activity Relationships in Catalyst Design

The catalytic activity of an amine in urethane formation is highly dependent on its chemical structure. The versatile structure of piperazine allows for modifications to tailor its catalytic performance. For this compound, several structural features influence its function.

Basicity and Steric Hindrance : The two tertiary amine nitrogens are the catalytic centers. Their basicity (pKa) influences their ability to activate the reactants. The presence of methyl groups at the 2 and 5 positions introduces steric hindrance around the nitrogen atoms, which can modulate the catalyst's selectivity and activity. This steric bulk can affect the relative rates of the gelling (isocyanate-polyol) and blowing (isocyanate-water) reactions.

Hydroxyl Groups : The two ethanol groups can participate in the reaction or influence the catalyst's solubility and orientation within the reaction medium. Their ability to form hydrogen bonds can affect the transition state of the reaction, potentially leading to a "co-catalytic" or synergistic effect.

Alkyl Substituents : The nature of the substituents on the piperazine ring is crucial. Structure-activity relationship studies on various piperazine derivatives show that modifications to the ring and its substituents significantly impact their biological or chemical activity. In catalysis, these changes alter the electronic and steric environment of the nitrogen atoms, directly impacting catalytic efficiency.

Development of Functional Polymeric Materials

The incorporation of specific chemical groups to impart desired functions is a key strategy in modern materials science. The unique structure of this compound makes it a valuable component for creating functional polymers. For instance, introducing piperazine units into polyimide backbones has been shown to improve solubility and enhance gas separation properties for membranes. wikipedia.org

By integrating this compound into a polymer, several functionalities can be introduced:

Hydrophilicity : The presence of two hydroxyl groups can increase the water affinity of the resulting polymer, which is useful for applications in coatings, adhesives, and biomedical materials.

pH-Responsiveness : The tertiary amine groups of the piperazine ring can be protonated in acidic conditions. If this compound is part of a polymer network, this protonation can lead to swelling or changes in solubility, creating a "smart" material that responds to pH changes.

Metal Chelation : The nitrogen and oxygen atoms can act as ligands, allowing the polymer to chelate metal ions. This property is useful for applications in water treatment, catalysis, or the development of sensors. The formation of coordination polymers with piperazine-based structures has been explored for catalytic and photocatalytic applications.

Lack of Publicly Available Research Data on the Corrosion Inhibition Properties of this compound

The investigation included targeted searches for electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy, as well as for research on its adsorption mechanism on various metal surfaces. These inquiries did not yield any relevant results for the specified chemical compound.

Consequently, it is not possible to generate a detailed and scientifically accurate article on the application of this compound as a corrosion inhibitor as requested, due to the absence of published research on this specific topic.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed examination of molecular systems. For 2,5-Dimethylpiperazine-1,4-diethanol, these calculations can elucidate its three-dimensional structure and the distribution of electrons within the molecule.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is employed to determine the optimized geometry of this compound, which corresponds to the lowest energy conformation of the molecule. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a common choice for such calculations, often paired with a suitable basis set like 6-311++G(d,p) to provide a good balance between accuracy and computational cost.

DFT calculations can predict various molecular properties, including bond lengths, bond angles, and dihedral angles. For piperazine (B1678402) derivatives, the conformation of the six-membered ring is of particular interest. In related dimethylpiperazine structures, the piperazine ring typically adopts a chair conformation, which is the most stable arrangement. It is expected that the piperazine ring in this compound also assumes a chair conformation to minimize steric strain.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates a more reactive molecule. For this compound, the HOMO is likely to be localized on the nitrogen atoms of the piperazine ring due to the presence of lone pair electrons, while the LUMO may be distributed over the carbon and nitrogen atoms of the ring and the substituent groups.

The following table summarizes key quantum chemical parameters that can be derived from a HOMO-LUMO analysis:

| Parameter | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the ability of an atom or molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the resistance of a molecule to change its electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of chemical hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the electrophilic character of a molecule. |

Topological Analysis of Electron Density

Topological analysis of the electron density provides a detailed picture of the chemical bonding and non-covalent interactions within a molecule. These methods partition the molecular space into atomic basins and analyze the properties of the electron density at critical points.

Atoms-in-Molecules (AIM) Theory

The Atoms-in-Molecules (AIM) theory, developed by Richard Bader, is a powerful method for analyzing the electron density to characterize chemical bonds. AIM analysis can identify the bond critical points (BCPs) between atoms, and the properties of the electron density (ρ) and its Laplacian (∇²ρ) at these points provide information about the nature of the chemical bond. For instance, the sign of the Laplacian of the electron density can distinguish between shared-shell (covalent) interactions (∇²ρ < 0) and closed-shell (ionic, hydrogen bond, van der Waals) interactions (∇²ρ > 0). In this compound, AIM analysis would be used to characterize the covalent bonds within the molecule and any intramolecular hydrogen bonds that may exist between the hydroxyl groups and the nitrogen atoms of the piperazine ring.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analysis

The Electron Localization Function (ELF) is a method used to visualize the regions of high electron localization in a molecule, which are typically associated with chemical bonds and lone pairs. jussieu.fr ELF provides a visual representation of the electron pairs, offering a connection between the quantum mechanical description of a molecule and the classical Lewis structure.

The Localized Orbital Locator (LOL) is another function that provides information about electron localization. It is based on the kinetic energy density and can also be used to identify regions of high electron density corresponding to bonds and lone pairs. For this compound, both ELF and LOL analyses would reveal the spatial distribution of covalent bonds and the lone pairs on the nitrogen and oxygen atoms.

Non-Covalent Interaction Analysis

Non-covalent interactions play a crucial role in determining the three-dimensional structure and properties of molecules. In this compound, intramolecular and intermolecular non-covalent interactions are expected to be significant. The Reduced Density Gradient (RDG) is a common method used to visualize and analyze non-covalent interactions. This analysis can identify and characterize weak interactions such as hydrogen bonds, van der Waals forces, and steric clashes within the molecule and between molecules in a condensed phase. For this compound, intramolecular hydrogen bonding between the hydroxyl groups and the nitrogen atoms is a possibility that could influence its conformational preferences.

Hirshfeld Surface and Reduced Density Gradient (RDG) Analysis

While specific studies on this compound are not available, extensive analysis has been conducted on the closely related cation, trans-2,5-dimethylpiperazine-1,4-diium, which forms the core structure of the target molecule. Hirshfeld surface (HS) analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. mcbu.edu.tr The surface is generated by partitioning the crystal space into regions where the electron density of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. researchgate.net The Hirshfeld surface is typically mapped with properties like dnorm, which identifies regions of close intermolecular contact. Red spots on the dnorm map indicate close-contact interactions, which are often hydrogen bonds. researchgate.net

Reduced Density Gradient (RDG) analysis is another method used to visualize and characterize non-covalent interactions. jksus.orgnih.gov It plots the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ). This plot reveals different types of interactions: strong attractive interactions (like hydrogen bonds) are characterized by large negative values, weak van der Waals interactions appear near zero, and strong repulsive interactions (steric clashes) have large positive values. nih.gov These analyses provide a detailed picture of the forces that govern the supramolecular assembly of molecules in the solid state. researchgate.net

Quantitative Assessment of Intermolecular Interactions

For salts of the trans-2,5-dimethylpiperazine-1,4-diium cation, these analyses reveal the dominant forces in the crystal structure. For example, in the tetrachloridocobaltate(II) salt, the most significant contributions to crystal stability arise from H⋯Cl/Cl⋯H (68.4%) and H⋯H (27.4%) contacts. researchgate.net In contrast, for the dihydrate bis(perchlorate) salt, the structure is dominated by H⋯O/O⋯H and H⋯H contacts. researchgate.net This quantitative data is crucial for understanding how the molecule interacts with its environment, which is a key aspect of crystal engineering and materials science. iucr.org

| Compound | H⋯Anion/Anion⋯H (%) | H⋯H (%) | Other Contacts (%) | Reference |

|---|---|---|---|---|

| (C₆H₁₆N₂) [CoCl₄] | 68.4 (H⋯Cl) | 27.4 | 4.2 (Cl⋯Cl, Co⋯H) | researchgate.net |

Molecular Dynamics and Docking Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict the binding orientation and affinity of a molecule to a target protein and to study its dynamic behavior over time. nih.govresearchgate.net While specific docking studies for this compound have not been reported, the broader class of piperazine derivatives has been extensively investigated for various therapeutic targets. nih.govfgcu.eduresearchgate.net

In a typical molecular docking study, the three-dimensional structure of the ligand (e.g., a piperazine derivative) and the target receptor are prepared. pharmaceuticaljournal.net The ligand is then placed into the binding site of the receptor in various conformations, and a scoring function is used to estimate the binding affinity, often expressed as a binding energy (kcal/mol). pharmaceuticaljournal.net This process helps identify the most likely binding mode and key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. researchgate.net

Molecular dynamics simulations build upon the results of docking. nih.govuib.no Starting from the predicted binding pose, MD simulations model the movement of every atom in the system over a period of time (from nanoseconds to microseconds) by solving Newton's equations of motion. acs.org These simulations provide insights into the stability of the ligand in the binding pocket, the flexibility of the protein, and the dynamic nature of the intermolecular interactions, offering a more realistic view of the binding event than static docking alone. researchgate.netnih.gov

Theoretical Studies of Thermodynamic Properties and Reaction Energetics

Prediction of pKa Values and Acid-Base Equilibria

The acid-base equilibria of piperazine derivatives are crucial for their behavior in aqueous solutions. The pKa value indicates the strength of an acid; for amines, it refers to the pKa of the conjugate acid. The basicity of the nitrogen atoms in the piperazine ring is strongly influenced by the substituents.

Experimental studies on various piperazine derivatives have established clear trends. uregina.ca The parent piperazine has pKa values of 9.73 (pKa1) and 5.35 (pKa2) at 298 K. uregina.ca The addition of alkyl groups, such as in 2-methylpiperazine or 1,4-dimethylpiperazine, tends to lower the pKa values due to steric and electronic effects. uregina.ca The introduction of a hydroxyethyl group, as seen in 1-(2-hydroxyethyl)piperazine, also reduces the pKa, which is attributed to the electron-withdrawing inductive effect of the hydroxyl group. uregina.ca Based on these trends, it can be predicted that this compound would have pKa values lower than that of piperazine itself. The thermodynamic quantities for these dissociation processes, such as the change in enthalpy (ΔH°) and entropy (ΔS°), can be determined using the van't Hoff equation from pKa measurements at different temperatures. uregina.ca

| Amine | pKa1 | pKa2 | ||||||

|---|---|---|---|---|---|---|---|---|

| 298 K | 303 K | 313 K | 323 K | 298 K | 303 K | 313 K | 323 K | |

| Piperazine | 9.73 | 9.66 | 9.39 | 9.17 | 5.35 | 5.27 | 5.02 | 4.93 |

| 2-Methylpiperazine | 9.68 | 9.53 | 9.28 | 9.10 | 5.20 | 5.10 | 4.92 | 4.74 |

| 1-(2-Hydroxyethyl)piperazine | 9.04 | 8.92 | 8.67 | 8.44 | 4.47 | 4.39 | 4.22 | 4.07 |

| 1,4-Dimethylpiperazine | 8.22 | 8.10 | 7.87 | 7.65 | 3.81 | 3.74 | 3.59 | 3.45 |

Data sourced from Khalili et al., 2009. uregina.ca

Energetic Parameters for Hydrogenation/Dehydrogenation Reactions

The interconversion between piperazines and their aromatic counterparts, pyrazines, is a key reaction in the context of hydrogen storage and organic synthesis. The dehydrogenation of a piperazine ring to form a pyrazine involves the removal of three equivalents of hydrogen (H₂). This process is typically carried out in the vapor phase at elevated temperatures (e.g., 350-450 °C) over a dehydrogenation catalyst. google.com Catalysts often consist of metals like cobalt, nickel, or copper, or their oxides. google.com

C₄H₁₀N₂ (piperazine) → C₄H₄N₂ (pyrazine) + 3H₂

While specific energetic parameters for the dehydrogenation of this compound are not documented, the thermodynamics of the core ring transformation are well-understood. The reaction is endothermic, requiring a significant energy input to proceed, which is consistent with the high temperatures used in industrial dehydrogenation processes. google.com Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to model the reaction pathway and calculate activation energies and reaction enthalpies for such transformations. nih.gov

Emerging Research Frontiers and Future Outlook

Design of Novel Functional Materials Based on 2,5-Dimethylpiperazine-1,4-diethanol

The molecular architecture of this compound, featuring both nitrogen and oxygen donor atoms, makes it an excellent candidate for the development of novel functional materials. The presence of the piperazine (B1678402) ring and the diethanol arms allows for the formation of stable complexes with various metal ions.

One of the promising areas of research is the use of this compound as a ligand in the synthesis of coordination polymers and metal-organic frameworks (MOFs). Piperazine and its derivatives, particularly those with N2O2 donor sets, are known to be effective ligands for the formation of metal complexes. biointerfaceresearch.com The ability of this compound to act as a chelating agent facilitates the formation of coordination complexes with metal ions, which can be utilized in processes such as metal extraction and separation. lookchem.com The methyl groups on the piperazine ring can influence the stereochemistry of the resulting metal complexes, potentially leading to materials with interesting catalytic or chiral properties.

Furthermore, the diethanol functionality opens avenues for its use as a monomer in polymerization reactions. Functional polymers are a significant area of materials science, with applications ranging from drug delivery to electronics. mdpi.com The hydroxyl groups of this compound can be reacted with other monomers to create polyesters or polyurethanes. These polymers would incorporate the piperazine moiety into their backbone, potentially imparting unique thermal, mechanical, or pH-responsive properties. For instance, the incorporation of the basic piperazine ring could lead to pH-sensitive materials that are stable at neutral pH but can be degraded or altered in acidic environments, a desirable characteristic for controlled drug release systems. researchgate.net

The potential applications for functional materials derived from this compound are summarized in the table below.

| Material Type | Potential Application | Key Structural Feature Utilized |

| Metal Complexes | Catalysis, Metal Separation | N2O2 donor set for chelation |

| Coordination Polymers/MOFs | Gas storage, Separation | Bridging ligand capability |

| Polyesters/Polyurethanes | Drug delivery, Smart materials | Dihydroxyl functionality for polymerization |

| Corrosion Inhibitors | Industrial applications | Adsorption onto metal surfaces |

Research in this area is still in its early stages, but the versatility of the this compound structure suggests a promising future for the development of new materials with tailored functionalities.

Advanced Spectroscopic and Computational Methodologies for Characterization

A thorough understanding of the structure and properties of this compound is crucial for its application in materials science. Advanced spectroscopic and computational methods are indispensable tools for this purpose.

Spectroscopic Characterization:

Standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental for confirming the molecular structure of this compound.

¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the verification of the connectivity of the methyl and ethanol (B145695) groups to the piperazine ring.

Infrared (IR) spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the O-H stretching of the alcohol groups and the C-N stretching of the piperazine ring. An IR spectrum for the related compound α,α'-dimethyl-1,4-piperazinediethanol is available in the NIST WebBook and can serve as a reference. nist.gov

Mass Spectrometry:

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. Predicted collision cross-section (CCS) values for various adducts of the molecule have been calculated, which can aid in its identification in complex mixtures using ion mobility-mass spectrometry. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 203.17540 | 150.6 |

| [M+Na]⁺ | 225.15734 | 156.4 |

| [M-H]⁻ | 201.16084 | 148.1 |

| [M+NH₄]⁺ | 220.20194 | 166.2 |

| [M+K]⁺ | 241.13128 | 153.9 |

Computational Methodologies:

Computational chemistry offers valuable insights into the conformational preferences and electronic properties of this compound. Density Functional Theory (DFT) calculations can be employed to optimize the geometry of the molecule and predict its spectroscopic properties. biointerfaceresearch.com Such studies are crucial for understanding how the molecule interacts with other species, for instance, in the formation of metal complexes.

Hirshfeld surface analysis is another computational technique that can be used to visualize and quantify intermolecular interactions in the crystalline state of derivatives of this compound. nih.govnih.gov This analysis is particularly useful for understanding the packing of molecules in a crystal lattice and the nature of the forces that hold them together.

Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce the environmental impact of chemical processes. The development of sustainable methods for the synthesis of this compound and its derivatives is an active area of research.

Traditional methods for the synthesis of piperazine derivatives can involve harsh reaction conditions and the use of hazardous reagents. Green chemistry approaches seek to overcome these limitations by utilizing more environmentally benign methods.

Microwave-assisted synthesis: This technique can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net Microwave-assisted organic synthesis has been successfully applied to the synthesis of various heterocyclic compounds, including piperazine derivatives. mdpi.comnih.gov

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers several advantages, including high selectivity, mild reaction conditions, and the use of renewable resources. nih.gov While not yet reported for this compound specifically, the enzymatic synthesis of related polymers and heterocyclic compounds is a growing field.

Use of greener solvents: The replacement of volatile and toxic organic solvents with more sustainable alternatives, such as water or bio-derived solvents, is a key aspect of green chemistry. mdpi.com Research into the synthesis of piperazine derivatives in aqueous media or under solvent-free conditions is a promising avenue for reducing the environmental footprint of their production. nih.gov

Atom economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry. The synthesis of N,N'-diethanol piperazine from diethanolamine and urea is an example of a reaction with good atom economy. google.com

The application of these green chemistry principles to the synthesis of this compound would not only make its production more sustainable but could also lead to the discovery of novel and more efficient synthetic routes.

Challenges and Opportunities in Scalable Synthesis and Industrial Implementation

The transition from laboratory-scale synthesis to industrial-scale production presents a unique set of challenges and opportunities for this compound.

Challenges:

Synthesis of the piperazine core: The synthesis of substituted piperazines can be complex, often requiring multi-step procedures and the use of expensive starting materials. researchgate.net The lack of general and practical methods for the C-H functionalization of the piperazine ring can limit the structural diversity of accessible derivatives. nih.govmdpi.com

Stereocontrol: The presence of two chiral centers in this compound means that it can exist as different stereoisomers (cis and trans). The selective synthesis of a single isomer can be challenging but is often crucial for specific applications, particularly in pharmaceuticals.

Cost of raw materials: The availability and cost of the starting materials for the synthesis of this compound will be a key factor in its commercial viability.

Opportunities:

Development of catalytic methods: The development of efficient and selective catalytic methods for the synthesis of the 2,5-dimethylpiperazine (B91223) core would be a significant advancement. A patented method for the preparation of 2,5-dimethylpiperazine involves the catalytic conversion of 2-aminopropanol-1 using a Raney nickel catalyst. google.com Similar catalytic approaches could be explored for the synthesis of the diethanol derivative.

Continuous flow synthesis: Continuous flow chemistry offers several advantages over traditional batch processing for industrial-scale synthesis, including improved safety, better process control, and higher yields. mdpi.com

Process intensification: The integration of multiple reaction and separation steps into a single, continuous process can lead to significant improvements in efficiency and cost-effectiveness.

New applications: The discovery of new applications for this compound and its derivatives in areas such as materials science, pharmaceuticals, and agrochemicals would drive the demand for its large-scale production.

The successful industrial implementation of this compound will depend on overcoming the current synthetic challenges and capitalizing on the opportunities presented by modern chemical manufacturing technologies.

Q & A

Q. How can researchers design derivatives with enhanced thermal stability without compromising solubility?

- Methodology :

- Introduce bulky substituents (e.g., benzoyl groups) to enhance π-stacking while retaining hydroxyl groups for H-bonding .

- Perform thermogravimetric analysis (TGA) to measure decomposition thresholds.

- Use COSMO-RS simulations to predict solubility in polar solvents .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.